(6-Methylpyrazin-2-yl)methanol spectroscopic data
(6-Methylpyrazin-2-yl)methanol spectroscopic data
An In-depth Technical Guide to the Spectroscopic Profile of (6-Methylpyrazin-2-yl)methanol
Introduction
(6-Methylpyrazin-2-yl)methanol is a substituted pyrazine derivative of significant interest to researchers in fields ranging from flavor and fragrance chemistry to pharmaceutical drug development. Pyrazines are a class of heterocyclic aromatic compounds known for their diverse sensory properties and their presence as key scaffolds in biologically active molecules. The precise structural elucidation of such compounds is paramount for ensuring purity, confirming synthesis, and understanding their chemical behavior.
This guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of (6-Methylpyrazin-2-yl)methanol. As experimental spectra for this specific isomer are not widely published, this document leverages foundational spectroscopic principles and extensive data from structurally analogous compounds to present a robust, predictive profile. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to identify and characterize this molecule with confidence. The causality behind experimental choices and spectral interpretation is emphasized throughout, reflecting a field-proven approach to structural analysis.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is the foundation of any spectroscopic analysis. The structure of (6-Methylpyrazin-2-yl)methanol consists of a pyrazine ring substituted at the C-2 position with a hydroxymethyl group (-CH₂OH) and at the C-6 position with a methyl group (-CH₃). The standard IUPAC numbering for the pyrazine ring is used for all spectral assignments.
Caption: IUPAC numbering of (6-Methylpyrazin-2-yl)methanol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (6-Methylpyrazin-2-yl)methanol is based on the analysis of related structures, such as 2-methylpyrazine[1], and established principles of substituent effects on aromatic systems. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly deshields the ring protons, shifting them downfield to a high ppm value[2].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 8.45 - 8.55 | Singlet (s) | 1H |
| H-5 | 8.35 - 8.45 | Singlet (s) | 1H |
| -CH ₂OH (H-8) | 4.70 - 4.80 | Singlet (s) | 2H |
| -C H₃ (H-7) | 2.55 - 2.65 | Singlet (s) | 3H |
| -OH | 3.0 - 5.0 (variable) | Broad Singlet (br s) | 1H |
Experimental Protocol for ¹H NMR Acquisition
This protocol is a self-validating system designed to produce high-resolution, reproducible spectra.
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Sample Preparation:
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Accurately weigh 5-10 mg of high-purity (6-Methylpyrazin-2-yl)methanol.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if exchangeable protons like the -OH group are of primary interest.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous-compatible solvents, DSS or TSP can be used[3].
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Instrument Configuration & Data Acquisition:
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The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
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Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent residual signal.
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Key Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
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Spectral Width: ~16 ppm, centered around 8 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 2-5 seconds (a longer delay ensures full relaxation of all protons for accurate integration).
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Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.
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Temperature: 298 K (25 °C).
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum to ensure all peaks are in positive, absorptive mode.
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Perform baseline correction to obtain a flat baseline.
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Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm)[3].
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Integrate all signals to determine the relative ratios of protons in each environment.
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Interpretation of the Predicted ¹H NMR Spectrum
The predicted spectrum is remarkably simple due to the molecule's symmetry and substitution pattern.
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Aromatic Protons (H-3, H-5): The two protons on the pyrazine ring, H-3 and H-5, are in distinct chemical environments. They are not adjacent to any other protons, so they appear as sharp singlets. Their downfield position (>8.3 ppm) is a direct consequence of the strong deshielding effect from the two ring nitrogen atoms[2]. H-3 is expected to be slightly further downfield than H-5 due to its position between two nitrogen atoms in a 1,4-relationship, which is a common trend in pyrazine systems.
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Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to other protons, resulting in a sharp singlet around 4.75 ppm. This chemical shift is characteristic of benzylic-type alcohols.
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Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and appear as a sharp singlet around 2.60 ppm, a typical value for a methyl group attached to an aromatic ring.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange with trace amounts of water or other exchangeable protons[2]. It may not show coupling to the adjacent methylene protons unless the sample is very pure and dry.
Caption: Predicted ¹H NMR assignments for (6-Methylpyrazin-2-yl)methanol.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying their functional groups.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts are derived from general principles and data for substituted pyrazines and pyridines[4]. Carbons directly attached to nitrogen atoms (C-2, C-6) are significantly deshielded and appear furthest downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-6 | 152 - 157 |
| C-3 | 142 - 146 |
| C-5 | 140 - 144 |
| -C H₂OH (C-8) | 62 - 66 |
| -C H₃ (C-7) | 20 - 23 |
Experimental Protocol for ¹³C NMR Acquisition
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Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the low natural abundance of the ¹³C isotope.
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Instrument Configuration & Data Acquisition:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum to singlets for each carbon.
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Spectral Width: ~220 ppm, centered around 110 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio[2].
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Data Processing: Processing steps are similar to ¹H NMR. The chemical shift axis is calibrated using the deuterated solvent signal (e.g., CDCl₃ triplet at 77.16 ppm)[3].
Interpretation of the Predicted ¹³C NMR Spectrum
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Aromatic Carbons (C-2, C-3, C-5, C-6): All four ring carbons are in the typical aromatic/heteroaromatic region. C-2 and C-6, being directly bonded to nitrogen, are the most deshielded. C-2, bearing the hydroxymethyl group, is expected to be slightly further downfield than C-6, which bears the methyl group. The two CH carbons, C-3 and C-5, appear at slightly higher field.
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Aliphatic Carbons (C-7, C-8): The chemical shift for the methylene carbon (C-8) is characteristic of a carbon attached to an oxygen atom, typically appearing in the 50-65 ppm range[5]. The methyl carbon (C-7) appears in the upfield region, consistent with a simple alkyl group attached to an sp² carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
The predicted frequencies are based on well-established correlation tables for organic functional groups[6] and studies on pyrazine vibrations[7].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂) |
| 1600 - 1550 | Medium-Strong | C=N ring stretch |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
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Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal (typically diamond or zinc selenide).
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Data Acquisition:
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Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Place the sample on the crystal and acquire the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Interpretation of the Predicted IR Spectrum
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O-H Stretch: The most prominent feature will be a strong, broad absorption centered around 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the alcohol functional group.
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C-H Stretches: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹[6]. This distinction is a reliable way to confirm the presence of both sp² and sp³ hybridized C-H bonds.
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Ring Vibrations: The pyrazine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1600-1400 cm⁻¹ "fingerprint" region. These bands confirm the presence of the heteroaromatic core.
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C-O Stretch: A strong absorption around 1025 cm⁻¹ is indicative of the C-O single bond stretch of the primary alcohol group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrometry Data (Electron Ionization)
The molecular weight of (6-Methylpyrazin-2-yl)methanol (C₆H₈N₂O) is 124.14 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak and several characteristic fragment ions.
| m/z (mass-to-charge) | Predicted Relative Intensity | Fragment Identity |
| 124 | High | [M]⁺ (Molecular Ion) |
| 123 | Medium | [M-H]⁺ |
| 106 | Low | [M-H₂O]⁺ |
| 95 | Medium | [M-CHO]⁺ |
| 93 | High | [M-CH₂OH]⁺ |
| 67 | Medium | [C₄H₃N]⁺ (Ring Fragment) |
Experimental Protocol for GC-MS Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this one.
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
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GC Separation:
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Inject a small volume (1 µL) of the solution into the GC.
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The compound is volatilized and separated from impurities on a capillary column (e.g., a DB-5ms or HP-5ms).
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A temperature program is used to elute the compound (e.g., hold at 50°C for 2 min, then ramp to 250°C at 10°C/min).
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MS Detection (EI):
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As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
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It is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
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Interpretation of the Predicted Mass Spectrum
The fragmentation is driven by the stability of the aromatic ring and the presence of the functional groups.
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Molecular Ion ([M]⁺, m/z 124): The presence of a strong molecular ion peak is expected due to the stability of the aromatic pyrazine ring.
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[M-H]⁺ (m/z 123): Loss of a hydrogen atom, likely from the methylene group, is a common fragmentation pathway.
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[M-CH₂OH]⁺ (m/z 93): Cleavage of the C-C bond between the ring and the hydroxymethyl group results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This should be a prominent peak, forming a stable methylpyrazine cation.
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Ring Fragmentation: Subsequent fragmentation of the pyrazine ring itself can lead to smaller fragments, such as the peak at m/z 67.
Caption: Primary fragmentation pathway for (6-Methylpyrazin-2-yl)methanol in EI-MS.
Conclusion
The structural confirmation of (6-Methylpyrazin-2-yl)methanol relies on a synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and heteroaromatic functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The predictive data and protocols outlined in this guide provide a comprehensive and scientifically-grounded framework for researchers to unambiguously identify and characterize this compound, ensuring the integrity and validity of their scientific endeavors.
References
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